3-Hydroxy Methoxyfenozide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Methoxyfenozide is a derivative of Methoxyfenozide, a broad-spectrum insecticide belonging to the diacylhydrazine class. It is primarily used to control various insect pests, including moths and butterflies, by mimicking the action of the molting hormone ecdysone, causing premature molting and death of the larvae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Methoxyfenozide involves several steps, including the preparation of intermediate compounds. One common method involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires solvents like methanol and reagents such as hydrochloric acid for extraction and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like liquid chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy Methoxyfenozide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Methoxyfenozide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new insecticides.
Biology: Studied for its effects on insect physiology and development.
Medicine: Investigated for potential therapeutic applications due to its unique mechanism of action.
Industry: Used in agriculture to control pest populations and improve crop yields
Wirkmechanismus
3-Hydroxy Methoxyfenozide exerts its effects by acting as an ecdysone agonist. It binds to the ecdysone receptor in insect larvae, triggering premature molting and ultimately leading to the death of the larvae. This mechanism involves the activation of specific molecular pathways that disrupt normal development and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyfenozide: The parent compound, also an ecdysone agonist.
Tebufenozide: Another diacylhydrazine insecticide with a similar mode of action.
Halofenozide: A related compound used for similar pest control applications
Uniqueness
3-Hydroxy Methoxyfenozide is unique due to its specific hydroxyl and methoxy functional groups, which enhance its binding affinity to the ecdysone receptor and improve its insecticidal activity. This makes it more effective in controlling resistant insect populations compared to other similar compounds .
Eigenschaften
CAS-Nummer |
252720-16-4 |
---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazide |
InChI |
InChI=1S/C21H26N2O3/c1-13-10-14(2)12-16(11-13)20(26)23(21(4,5)6)22-19(25)17-8-7-9-18(24)15(17)3/h7-12,24H,1-6H3,(H,22,25) |
InChI-Schlüssel |
BFKZZXWIAWMKQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.